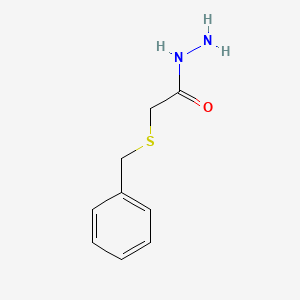

2-(Benzylthio)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

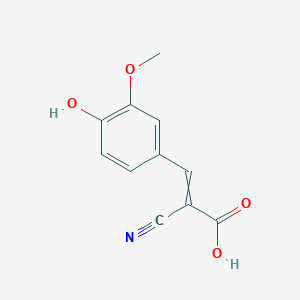

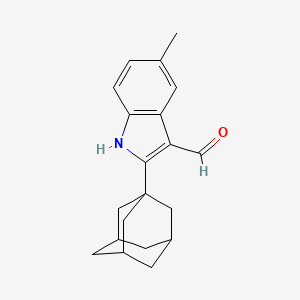

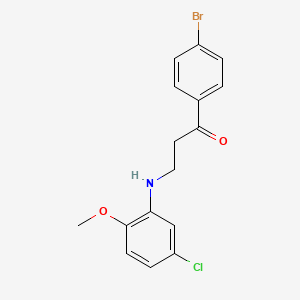

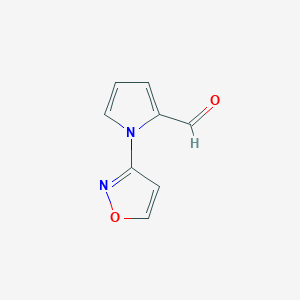

2-(Benzylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-(Benzylthio)acetohydrazide derivatives can be achieved through different synthetic routes. For instance, (benzylthio)acetic acid was synthesized from benzyl chloride and thiourea, yielding well-shaped crystals by slow solvent evaporation from methanol . Similarly, derivatives of 2-(benzylthio)acetohydrazide have been synthesized by reacting 2-thioxo-quinazolinones with methyl chloroacetate to afford S-substituted esters, which were then converted into corresponding acetohydrazides . These methods demonstrate the versatility of 2-(Benzylthio)acetohydrazide as a precursor for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-(Benzylthio)acetohydrazide derivatives has been extensively studied using spectroscopic and X-ray crystallographic techniques. For example, the crystal structure of related compounds has been determined, revealing the presence of trans configurations with respect to the C=N double bonds and stabilization by N–H···O hydrogen bonds and weak π···π interactions . Additionally, the crystal structure of (benzylthio)acetic acid showed numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts .

Chemical Reactions Analysis

2-(Benzylthio)acetohydrazide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes yielded N-benzylidene derivatives without the need for acid or base catalysts . Moreover, the treatment of 2-(acetonylthio)benzothiazole with cyanoacetohydrazide afforded cyanoacetylhydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylthio)acetohydrazide derivatives have been characterized using various analytical techniques. The compounds exhibit different melting points, solubilities, and thermal stabilities, which are crucial for their applications. For example, the thermal decomposition of (benzylthio)acetic acid occurs above 150 °C . The spectroscopic data, including ATR-FTIR, 1H and 13C NMR, provide detailed information about the molecular structure and the nature of the substituents in the derivatives .

Wissenschaftliche Forschungsanwendungen

Application in Mineral Flotation

- Scientific Field : Applied Surface Science

- Summary of the Application : “2-(Benzylthio)acetohydrazide” is used as a surfactant in the flotation process of minerals like cassiterite, calcite, and quartz . The compound aids in the separation of these minerals during the flotation process.

- Methods of Application : The compound is used as a surfactant in the flotation process. It is added to the flotation tank where it attaches to the mineral particles and alters their hydrophobicity, making them easier to separate from the rest of the material .

- Results or Outcomes : The use of “2-(Benzylthio)acetohydrazide” as a surfactant improves the flotation performance and enhances the separation efficiency of the minerals .

Application in Anticonvulsant Drug Design

- Scientific Field : Medicinal Chemistry

- Summary of the Application : “2-(Benzylthio)acetohydrazide” is used in the design and synthesis of novel anticonvulsant drugs . The compound is used as a building block in the synthesis of 1,3-benzothiazol-2-yl hydrazones/acetohydrazones, which have shown promising anticonvulsant activity .

- Methods of Application : The compound is used in the synthesis of novel anticonvulsant drugs. It is reacted with 4-substituted benzaldehydes or isatin to produce a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide .

- Results or Outcomes : The synthesized compounds were evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. One of the compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide, showed significant protection against seizures at a dose of 100 mg/kg in mice .

Zukünftige Richtungen

The future directions of research on 2-(Benzylthio)acetohydrazide could involve further exploration of its potential applications. For instance, one study suggested that it could be used as a novel surfactant . Another study suggested that it could be used in the development of new anticonvulsants .

Eigenschaften

IUPAC Name |

2-benzylsulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZPVACZQKSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.